molecular formula C7H9IN2 B8025272 (6-Iodo-pyridin-3-yl)-dimethyl-amine

(6-Iodo-pyridin-3-yl)-dimethyl-amine

Cat. No.: B8025272
M. Wt: 248.06 g/mol
InChI Key: BIAAHLCRYXLWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Iodo-pyridin-3-yl)-dimethyl-amine is an organic compound characterized by the presence of an iodine atom at the 6th position of a pyridine ring and two methyl groups attached to an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Iodo-pyridin-3-yl)-dimethyl-amine typically involves the iodination of a pyridine derivative followed by the introduction of the dimethylamine group. One common method involves the following steps:

    Iodination: The starting material, pyridine, is iodinated using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide.

    Amination: The iodinated pyridine is then reacted with dimethylamine under basic conditions to introduce the dimethylamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-Iodo-pyridin-3-yl)-dimethyl-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield amine derivatives with different degrees of saturation.

Scientific Research Applications

(6-Iodo-pyridin-3-yl)-dimethyl-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Iodo-pyridin-3-yl)-dimethyl-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and dimethylamine group can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    (6-Iodo-pyridin-3-yl)-methyl-amine: Similar structure but with a single methyl group instead of two.

    (6-Iodo-pyridin-3-yl)-phenyl-methanone: Contains a phenyl group instead of dimethylamine.

    (6-Iodo-pyridin-3-yl)-carbamic acid tert-butyl ester: Contains a carbamate group.

Uniqueness

(6-Iodo-pyridin-3-yl)-dimethyl-amine is unique due to the presence of both an iodine atom and a dimethylamine group, which can confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.

Properties

IUPAC Name

6-iodo-N,N-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAAHLCRYXLWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.